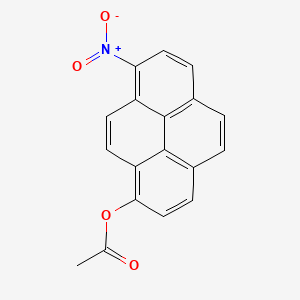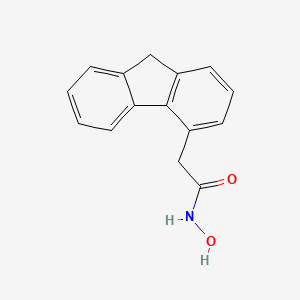
4-Methyl-2-undecyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-undecyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals that are commonly used as solvents and intermediates in organic synthesis. The compound is characterized by its unique structure, which includes a dioxolane ring substituted with a methyl group at the 4-position and an undecyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-undecyl-1,3-dioxolane typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. One common method involves the reaction of 4-methyl-2-undecanal with ethylene glycol in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and efficient water removal techniques, such as azeotropic distillation, can enhance the yield and purity of the product. Catalysts like sulfuric acid or Lewis acids such as zinc chloride can also be employed to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-undecyl-1,3-dioxolane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4 in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction and conditions employed .
Aplicaciones Científicas De Investigación
4-Methyl-2-undecyl-1,3-dioxolane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-undecyl-1,3-dioxolane involves its ability to form stable cyclic structures with carbonyl compounds. This stability is due to the formation of a five-membered ring, which is less strained compared to other cyclic structures. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A simpler analog with no substituents on the ring, used as a solvent and in polymer production.
2-Ethyl-4-methyl-1,3-dioxolane: Similar structure with an ethyl group at the 2-position, known for its use in resin manufacturing.
2-Methylene-4-phenyl-1,3-dioxolane: Contains a phenyl group, used in radical ring-opening polymerization.
Uniqueness
4-Methyl-2-undecyl-1,3-dioxolane is unique due to its long undecyl chain, which imparts distinct hydrophobic properties and enhances its utility in various applications compared to its simpler analogs .
Propiedades
Número CAS |
82925-11-9 |
|---|---|
Fórmula molecular |
C15H30O2 |
Peso molecular |
242.40 g/mol |
Nombre IUPAC |
4-methyl-2-undecyl-1,3-dioxolane |
InChI |
InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-15-16-13-14(2)17-15/h14-15H,3-13H2,1-2H3 |
Clave InChI |
JFXUQHNNZUFXLD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1OCC(O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[[3-[(1-oxopropyl)amino]phenyl]amino]-](/img/structure/B12806450.png)




